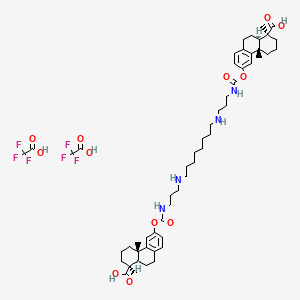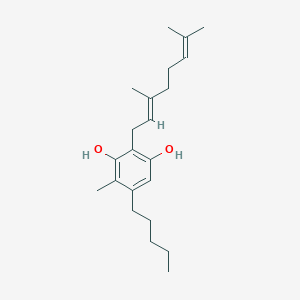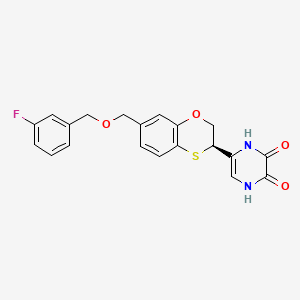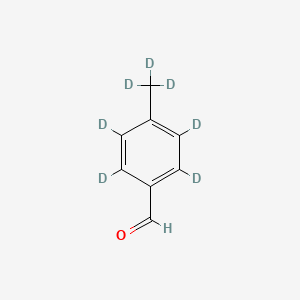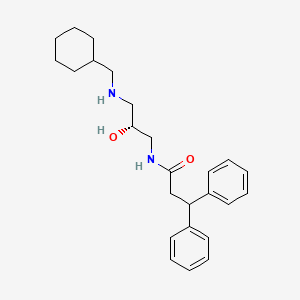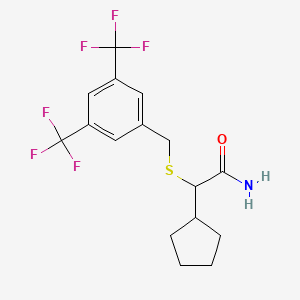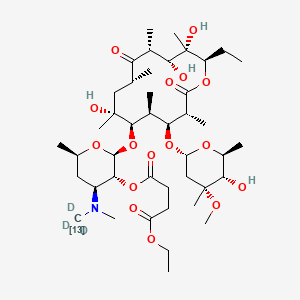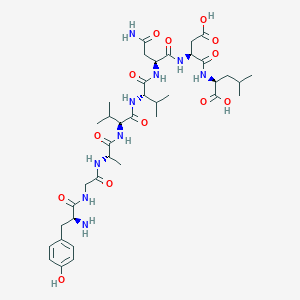
Orphenadrine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Orphenadrine-d3 is a deuterium-labeled derivative of orphenadrine, a muscarinic antagonist used primarily for the symptomatic relief of musculoskeletal pain and discomfort. The deuterium labeling makes it particularly useful in scientific research, especially in pharmacokinetic and metabolic studies .
準備方法
Orphenadrine-d3 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the orphenadrine molecule. This process involves the substitution of hydrogen atoms with deuterium atoms, which can be achieved through various chemical reactions. The specific synthetic routes and reaction conditions for this compound are proprietary and not widely published .
化学反応の分析
Orphenadrine-d3, like its non-deuterated counterpart, can undergo several types of chemical reactions:
Oxidation: this compound can be oxidized to form various metabolites. Common reagents for oxidation include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives. Sodium borohydride is a common reducing agent used in these reactions.
Substitution: this compound can undergo nucleophilic substitution reactions, where the deuterium atoms can be replaced by other nucleophiles. Common reagents include halides and alkoxides.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Orphenadrine-d3 is widely used in scientific research for various applications:
Pharmacokinetics: The deuterium labeling allows for precise tracking of the compound in biological systems, making it valuable for studying the absorption, distribution, metabolism, and excretion of orphenadrine.
Metabolic Studies: this compound is used to investigate the metabolic pathways and identify metabolites of orphenadrine in the body.
Analytical Method Development: It is used as a reference standard in the development and validation of analytical methods for quantifying orphenadrine and its metabolites.
Quality Control: This compound is employed in quality control processes for the production of orphenadrine, ensuring the consistency and accuracy of the final product.
作用機序
Orphenadrine-d3 exerts its effects by binding to and inhibiting both histamine H1 receptors and NMDA receptors. This dual action helps alleviate motor disturbances and muscle spasms. The inhibition of histamine H1 receptors reduces allergic reactions and inflammation, while the inhibition of NMDA receptors helps in pain relief and muscle relaxation .
類似化合物との比較
Orphenadrine-d3 can be compared with other muscle relaxants such as:
Cyclobenzaprine: Another muscle relaxant used for similar indications but with a different mechanism of action, primarily acting on the central nervous system to reduce muscle spasms.
Tizanidine: A muscle relaxant that works by inhibiting presynaptic motor neurons, leading to muscle relaxation.
This compound’s uniqueness lies in its deuterium labeling, which enhances its utility in research applications by providing more accurate and reliable data in pharmacokinetic and metabolic studies .
特性
分子式 |
C18H23NO |
|---|---|
分子量 |
272.4 g/mol |
IUPAC名 |
N-methyl-2-[(2-methylphenyl)-phenylmethoxy]-N-(trideuteriomethyl)ethanamine |
InChI |
InChI=1S/C18H23NO/c1-15-9-7-8-12-17(15)18(20-14-13-19(2)3)16-10-5-4-6-11-16/h4-12,18H,13-14H2,1-3H3/i2D3 |
InChIキー |
QVYRGXJJSLMXQH-BMSJAHLVSA-N |
異性体SMILES |
[2H]C([2H])([2H])N(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2C |
正規SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[His7] Corazonin](/img/structure/B12401621.png)
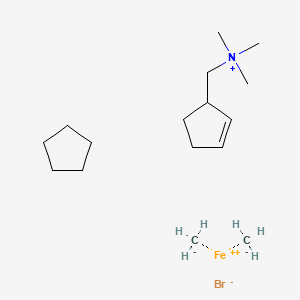
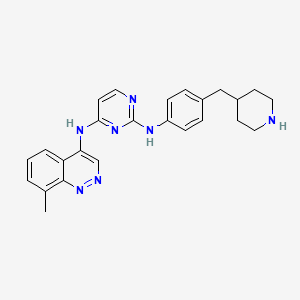
![1-[(2R,3S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12401653.png)
